molecular formula C14H13Cl2F3N4S B2391821 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine CAS No. 303150-21-2

1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine

Cat. No.: B2391821
CAS No.: 303150-21-2
M. Wt: 397.24
InChI Key: GKWGVZNBWRMUBE-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine is a compound of significant interest in various fields such as chemistry, biology, and medicine. Its unique structure, combining a thiazole ring, a pyridine ring, and a piperazine ring, makes it a versatile candidate for a variety of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine typically involves the condensation of 2-amino-4-(chloromethyl)thiazole with 3-chloro-5-(trifluoromethyl)pyridine, followed by cyclization with piperazine. The reaction conditions often include anhydrous solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

For industrial-scale production, similar synthetic routes are employed but with optimized conditions to maximize yield and purity. Large reactors, continuous flow systems, and efficient purification processes, such as recrystallization or chromatography, are often utilized.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine undergoes a variety of chemical reactions, including:

  • Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reaction with reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Reaction with nucleophiles or electrophiles, leading to the substitution of functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in basic medium at room temperature.

  • Reduction: Sodium borohydride in methanol under mild heating.

  • Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the reaction type and conditions but often include various substituted thiazole and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine is utilized as a building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology and Medicine

In biology and medicine, this compound shows promise as a potential therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infections, cancer, and inflammatory diseases.

Industry

Industrially, it can be used in the development of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine involves its interaction with specific molecular targets. These interactions can inhibit or activate certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the biological context but often involve modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Uniqueness

Compared to other similar compounds, 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine stands out due to its unique combination of a thiazole and a pyridine ring, along with the trifluoromethyl group, which enhances its chemical stability and biological activity.

Similar Compounds

Similar compounds include:

  • 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-(trifluoromethyl)-2-pyridinyl]piperazine

  • 1-[4-(Methyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical and biological properties.

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Properties

IUPAC Name

4-(chloromethyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2F3N4S/c15-6-10-8-24-13(21-10)23-3-1-22(2-4-23)12-11(16)5-9(7-20-12)14(17,18)19/h5,7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWGVZNBWRMUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC(=CS3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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